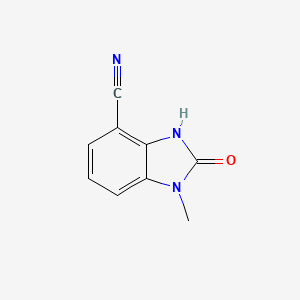

1-Methyl-2-oxo-2,3-dihydro-1H-benzimidazole-4-carbonitrile

Description

1-Methyl-2-oxo-2,3-dihydro-1H-benzimidazole-4-carbonitrile is a heterocyclic compound featuring a benzimidazole core with a methyl group at the 1-position, a ketone group at the 2-position, and a nitrile substituent at the 4-position. Its molecular formula is C₉H₇N₃O, and its structure is characterized by a fused bicyclic system (benzene fused to an imidazole ring) with distinct functional groups influencing its physicochemical and biological properties . Key structural identifiers include:

- SMILES: CN1C2=CC=CC(=C2NC1=O)C#N

- InChIKey: VNOFRQZGPOCNBV-UHFFFAOYSA-N

The compound’s reactivity and applications are likely influenced by the electron-withdrawing nitrile group and the keto-enol tautomerism of the 2-oxo-2,3-dihydro moiety.

Properties

CAS No. |

923014-40-8 |

|---|---|

Molecular Formula |

C9H7N3O |

Molecular Weight |

173.17 g/mol |

IUPAC Name |

1-methyl-2-oxo-3H-benzimidazole-4-carbonitrile |

InChI |

InChI=1S/C9H7N3O/c1-12-7-4-2-3-6(5-10)8(7)11-9(12)13/h2-4H,1H3,(H,11,13) |

InChI Key |

VNOFRQZGPOCNBV-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC(=C2NC1=O)C#N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of This compound typically involves:

- Formation of the benzimidazole core via cyclization of appropriate o-phenylenediamine derivatives.

- Introduction of the methyl group at the N-1 position.

- Installation of the oxo (keto) group at C-2.

- Introduction of the nitrile (-CN) substituent at C-4.

This process often employs condensation, dehydration, and saponification steps in a one-pot or multi-step sequence.

Detailed Preparation Method from Patent Literature

A notable preparation method adapted from a Chinese patent (CN102603650A) describes a multi-step one-pot synthesis of related 2,3-dihydro-2-oxo-benzimidazole derivatives, which can be adapted for the target compound with modifications for nitrile substitution:

| Step No. | Reaction Step | Description | Conditions and Notes |

|---|---|---|---|

| 1 | Dehydration Reaction | Dehydration of 1,3-dihydro-1-(1-methyl vinyl)-2H-benzimidazole-2-one under acid catalysis | Acid binding agent (e.g., sodium hydroxide, soda ash), organic solvents such as methyl isobutyl ketone (MIBK), acetone, or MEK; temperature controlled to promote dehydration without side reactions. |

| 2 | Phase Separation | Addition of 4-bromo-butyric acid ethyl ester to the reaction mixture followed by phase separation | Cooling to 70-90 °C, addition of preheated water (40-60 °C), stirring to separate organic and aqueous phases, retaining organic phase. |

| 3 | Saponification Reaction | Alkali-mediated saponification of ester intermediates to corresponding acids | Alkali equivalent to substrate, temperature 45-80 °C, reduced pressure 150-200 mbar to facilitate reaction. |

| 4 | Acidification and Isolation | Acidification with hydrochloric acid, heating (90-110 °C) to complete reaction and crystallization | Slow addition of HCl at 40-60 °C, followed by heating for 2-4 hours; cold filtration and washing of product at 50-70 °C; drying under vacuum to constant weight. |

Outcome: The method yields the benzimidazole derivative with high purity (HPLC 98-99%) and good yield (~90%) with melting point around 185 °C.

Remarks: This method is efficient due to its one-pot nature, avoiding intermediate isolations, and uses solvents like MIBK for better selectivity and reaction control.

Alternative Synthetic Routes from Literature

Additional synthetic strategies for benzimidazole derivatives related to the target compound include:

Condensation of o-phenylenediamine derivatives with aldehydes or nitrile-containing precursors under acid or base catalysis to form the benzimidazole ring.

Catalytic cyclization methods using metal catalysts such as iron-sulfur complexes, cobalt-pincer complexes, or ceric ammonium nitrate (CAN) to promote ring closure efficiently at moderate temperatures.

Microwave-assisted synthesis for rapid cyclization of o-phenylenediamine with aldehydes or nitriles, improving reaction rates and yields.

Use of hydrosilicon catalysts to activate carbonyl groups facilitating cyclization with o-phenylenediamine.

These methods typically involve:

Specific Synthesis of this compound

According to VulcanChem (2023) data, the synthesis involves:

- Starting from appropriate benzimidazole precursors, methylation at N-1 is performed.

- The oxo group at C-2 is introduced by controlled oxidation or cyclization.

- The nitrile group at C-4 is incorporated via substitution or condensation with nitrile-containing reagents.

- Purification by recrystallization or chromatography to achieve 95% purity.

Data Table: Summary of Preparation Parameters

Research Discoveries and Analytical Characterization

Spectroscopic Confirmation: The compound is confirmed by NMR (proton and carbon), IR spectroscopy showing characteristic keto (C=O ~1670 cm⁻¹) and nitrile (C≡N ~2200 cm⁻¹) peaks, and mass spectrometry verifying molecular weight (173.17 g/mol).

Pharmacological Studies: Benzimidazole derivatives including this compound show antimicrobial activity by interfering with microbial DNA synthesis, indicating the importance of the nitrile and keto groups for biological function.

Material Science Applications: The chemical stability of the compound makes it suitable as an intermediate in organic electronics and dye synthesis.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions include various substituted benzodiazoles, amides, and other derivatives that retain the core benzodiazole structure. These products can have diverse applications in different fields .

Scientific Research Applications

1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carbonitrile has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research has explored its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzimidazole Family

Table 1: Key Structural and Physicochemical Comparisons

Functional Group and Reactivity Analysis

- Nitrile Group : The 4-carbonitrile group in the target compound is shared with pyrido-benzimidazole derivatives (e.g., Compounds 3 and 7). This group contributes to dipole interactions in biological systems and may influence binding to enzymes or receptors .

- Keto-Enol Tautomerism: The 2-oxo-2,3-dihydro moiety is a common feature in both benzimidazoles and indole derivatives (e.g., Compound 3i). This tautomerism can affect hydrogen-bonding capacity and acidity compared to fully aromatic systems .

- However, the target compound’s simpler benzimidazole core may offer synthetic accessibility .

Biological Activity

1-Methyl-2-oxo-2,3-dihydro-1H-benzimidazole-4-carbonitrile is a compound of interest due to its potential biological activities. This article reviews its structural characteristics, biological properties, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is with a molecular weight of 173.17 g/mol. The compound features a benzimidazole ring structure, which is known for its diverse biological activities.

Antitumor Activity

Recent studies have indicated that benzimidazole derivatives exhibit significant antitumor activity. For instance, compounds similar to 1-Methyl-2-oxo-2,3-dihydro-1H-benzimidazole have shown high potential in inhibiting the proliferation of cancer cells. In vitro assays demonstrate that these compounds can effectively target various cancer cell lines, with some exhibiting IC50 values in the low micromolar range (e.g., for HCC827 cells) .

Antimicrobial Properties

Benzimidazole derivatives have also been explored for their antimicrobial activity. A study highlighted that certain compounds within this class demonstrated promising results against various bacterial strains, indicating their potential as antimicrobial agents .

Selective Receptor Affinity

Research has shown that derivatives of the benzimidazole structure can selectively bind to serotonin receptors (5-HT receptors). For example, compounds with specific substitutions at the 3-position exhibited moderate to high affinity for the 5-HT(4) receptor, suggesting therapeutic potential in treating gastrointestinal disorders .

Case Studies and Research Findings

Safety and Toxicity

The toxicity profile of related benzimidazole compounds indicates low acute toxicity levels. For example, studies report median lethal doses (LD50) greater than in animal models for similar compounds, suggesting a favorable safety margin for further development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Methyl-2-oxo-2,3-dihydro-1H-benzimidazole-4-carbonitrile, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via multi-step reactions starting with o-phenylenediamine and aldehydes, followed by cyclization and nitrilation. Key steps include:

- Condensation : Reacting o-phenylenediamine with methyl-substituted aldehydes under reflux in ethanol.

- Cyclization : Using acidic or basic conditions to form the benzodiazole ring.

- Nitrilation : Introducing the carbonitrile group via potassium thiocyanate or cyanide sources.

Optimization strategies include microwave-assisted synthesis (reducing reaction time from hours to minutes) and solvent-free conditions (improving yield by ~15-20%) .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- NMR : and NMR to confirm proton environments and carbonitrile integration.

- IR : Peaks at ~2200 cm (C≡N stretch) and ~1700 cm (C=O stretch).

- Mass Spectrometry : Molecular ion peak at m/z ~176.17 (molecular weight) .

- Crystallography : Single-crystal X-ray diffraction (using SHELX programs for refinement) resolves bond lengths and angles. For example, the diazole ring exhibits bond lengths of 1.32–1.38 Å (C-N) and 1.45 Å (C-O) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the carbonitrile group.

- Handling : Use PPE (gloves, goggles) due to potential irritancy. Avoid contact with acids/bases to prevent cyanide release.

- Waste Disposal : Neutralize with alkaline hydrogen peroxide before disposal .

Advanced Research Questions

Q. How does the carbonitrile group influence the compound’s reactivity and interaction with biological targets?

- Methodological Answer : The carbonitrile group undergoes hydrolysis to carboxylic acids under acidic/basic conditions, enabling pH-dependent prodrug strategies. Electrophilic aromatic substitution at the benzodiazole ring (e.g., nitration) is enhanced by the electron-withdrawing carbonitrile. In biological systems, the group interacts with cysteine residues in enzymes (e.g., kinases), disrupting ATP binding in cancer-related pathways .

Q. What strategies are effective in resolving contradictions in biological activity data across different studies?

- Methodological Answer : Contradictions often arise from:

- Assay Variability : Standardize cell lines (e.g., use HepG2 for liver cancer studies) and incubation times.

- Purity : Validate compound purity via HPLC (>95%) to exclude confounding by synthetic intermediates.

- Dose-Response : Perform EC assays in triplicate to ensure reproducibility. Cross-validate with in silico docking (e.g., AutoDock Vina) to confirm target engagement .

Q. What computational methods are suitable for predicting binding modes with targets like enzymes involved in cancer?

- Methodological Answer :

- Molecular Docking : Use AutoDock or Schrödinger Suite to model interactions with apoptosis regulators (e.g., Bcl-2). Prioritize poses with hydrogen bonds to the carbonitrile and hydrophobic contacts with the methyl group.

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å indicates robust interaction).

- QSAR : Develop models using descriptors like LogP and polar surface area to predict derivative activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.